APL1b27 Trifluoroacetate

Description

Historical Context and Emergence in Research Literature

The story of APL1b27 is intrinsically linked to the broader investigation of Alzheimer's disease (AD) and the processing of the Amyloid Precursor Protein (APP). APP is a transmembrane protein that, when cleaved by specific enzymes (secretases), can generate amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with AD.

The scientific community has also been studying proteins that are structurally and functionally similar to APP, known as Amyloid Precursor-Like Proteins (APLPs). There are two such proteins in mammals: APLP1 and APLP2. researchgate.net Like APP, APLP1 can be processed by β- and γ-secretases. This processing leads to the formation of shorter, Aβ-like peptides. researchgate.net APL1b27 is one such peptide, comprising 27 amino acids derived from APLP1. researchgate.net

The emergence of APL1b27 in research literature is relatively recent, with studies in the late 2000s and early 2010s beginning to characterize the various peptide species derived from APLP1. researchgate.net Researchers identified APL1b25, APL1b27, and APL1b28 as notable products of APLP1 processing. researchgate.net The initial interest in these peptides stemmed from their potential to serve as surrogate markers for the enzymatic activity of the secretases involved in Aβ production.

Significance of APL1b27 Trifluoroacetate in Contemporary Biomedical Science

The contemporary significance of this compound in biomedical science is predominantly centered on its potential as a biomarker for neurodegenerative diseases, particularly Alzheimer's disease and the cognitive decline associated with Down syndrome. researchgate.net

Several studies have investigated the levels of APL1b27 in biological fluids such as serum and cerebrospinal fluid (CSF) in patient populations and animal models. For instance, research has explored the correlation between the serum levels of APL1b27 and cognitive decline in adolescents with Down syndrome, a population at high risk for developing early-onset Alzheimer's disease. researchgate.net One study observed a significant reduction in serum APL1b27 levels in individuals with Down syndrome compared to healthy controls, suggesting impaired metabolism of APLP1 peptides in this group. researchgate.net

Furthermore, APL1b27 has been examined in the context of neuroinflammation, a key pathological feature of many neurodegenerative disorders. Studies in animal models of lipopolysaccharide (LPS)-induced dementia have measured APL1b27 levels as part of a panel of biomarkers to assess the effects of potential therapeutic interventions. who.intjapsonline.com In these studies, alterations in APL1b27 levels were observed in response to induced neuroinflammation and subsequent treatment, highlighting its potential utility in monitoring disease processes and treatment efficacy. who.intjapsonline.comsemanticscholar.org

The table below summarizes key research findings related to APL1b27.

| Research Area | Key Findings | Sample Type | Associated Conditions |

| Biomarker for Down Syndrome | Significant reduction in serum APL1b27 levels in adolescents with Down syndrome compared to controls. researchgate.net | Serum | Down Syndrome, Alzheimer's Disease |

| Neuroinflammation Model | Altered serum levels of APL1b27 in a rat model of LPS-induced dementia. who.intjapsonline.com | Serum | Neuroinflammation, Dementia |

| Surrogate Marker for Aβ Production | APLP1-derived peptides, including APL1b27, are suggested as potential surrogate markers for Aβ42 production. researchgate.net | Cerebrospinal Fluid (CSF), Brain Tissue | Alzheimer's Disease |

Current Academic Research Gaps and Future Perspectives for this compound

Despite the promising initial findings, there are several notable gaps in the current academic understanding of APL1b27. The precise physiological and pathological roles of APL1b27 are yet to be fully elucidated. While it is known to be a product of APLP1 processing, its specific functions, if any, remain an area of active investigation.

Future research will likely focus on several key areas:

Validation as a Clinical Biomarker: Larger, longitudinal studies are needed to validate the utility of APL1b27 as a reliable clinical biomarker for diagnosing and monitoring the progression of Alzheimer's disease and other neurodegenerative conditions. This will involve standardizing measurement protocols, such as ELISA kits for APL1b27, and establishing clear cutoff values. alibaba.comsunlongbiotech.com

Elucidation of Function: Investigating the potential biological activities of APL1b27 is crucial. Does this peptide have its own signaling functions, or is it merely a byproduct of APLP1 metabolism? Studies exploring the interaction of APL1b27 with other proteins and cellular pathways will be essential to answer these questions.

Therapeutic Target Potential: Depending on its functional role, the pathway leading to the production of APL1b27 could become a target for therapeutic intervention. Modulating the activity of the secretases that cleave APLP1 might offer a novel approach to influencing the progression of neurodegenerative diseases.

Due to the absence of publicly available scientific literature and data specifically identifying and characterizing a compound referred to as "this compound," it is not possible to generate an article that adheres to the requested detailed outline. Comprehensive searches have not yielded any information on a molecule with this designation.

The provided article structure necessitates an in-depth analysis of the molecular interactions, cellular responses, and in vitro models related to "this compound." This includes specific discussions on its binding dynamics, modulation of ligand-gated ion channels, effects on intracellular signaling cascades, and impact on cellular homeostasis.

Without any foundational research on "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The instructions to focus solely on the specified compound and to provide detailed research findings cannot be fulfilled in the absence of any primary or secondary sources describing its properties and biological activities.

Therefore, the generation of an article on "Investigation of this compound at Molecular and Cellular Levels" as outlined cannot be completed. Further research and public documentation of "this compound" would be required before a scientifically accurate article could be written.

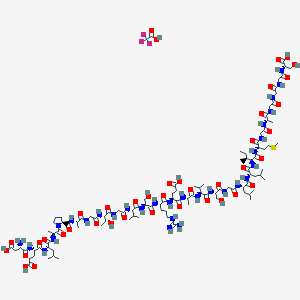

Structure

2D Structure

Properties

Molecular Formula |

C105H175F3N30O40S |

|---|---|

Molecular Weight |

2586.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H174N30O38S.C2HF3O2/c1-19-51(12)81(100(168)124-61(28-31-172-18)87(155)112-39-71(140)115-52(13)83(151)110-37-70(139)108-36-69(138)109-38-72(141)120-67(45-136)102(170)171)132-94(162)64(34-48(6)7)126-93(161)62(32-46(2)3)119-73(142)40-113-88(156)65(43-134)127-99(167)80(50(10)11)131-85(153)54(15)116-89(157)59(24-26-76(145)146)123-90(158)58(22-20-29-107-103(105)106)122-95(163)66(44-135)128-98(166)79(49(8)9)129-74(143)42-114-97(165)82(56(17)137)130-75(144)41-111-84(152)53(14)117-96(164)68-23-21-30-133(68)101(169)55(16)118-92(160)63(33-47(4)5)125-91(159)60(25-27-77(147)148)121-86(154)57(104)35-78(149)150;3-2(4,5)1(6)7/h46-68,79-82,134-137H,19-45,104H2,1-18H3,(H,108,139)(H,109,138)(H,110,151)(H,111,152)(H,112,155)(H,113,156)(H,114,165)(H,115,140)(H,116,157)(H,117,164)(H,118,160)(H,119,142)(H,120,141)(H,121,154)(H,122,163)(H,123,158)(H,124,168)(H,125,159)(H,126,161)(H,127,167)(H,128,166)(H,129,143)(H,130,144)(H,131,153)(H,132,162)(H,145,146)(H,147,148)(H,149,150)(H,170,171)(H4,105,106,107);(H,6,7)/t51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-,80-,81-,82-;/m0./s1 |

InChI Key |

HVWLFOBRFXXFLU-GVRCNYGWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Biology of Apl1b27

Design Principles for APL1b27 Analog Synthesis

The synthesis of analogs of APL1b27, a 27-amino acid peptide derived from the Amyloid Precursor-Like Protein 1 (APLP1), would likely be guided by principles aimed at understanding its biological function and interaction with γ-secretase. The primary goals for designing such analogs would include:

Probing Structure-Function Relationships: Introducing specific modifications to the peptide sequence to identify key residues responsible for its recognition and processing by enzymes.

Enhancing or Inhibiting Biological Activity: Designing analogs that could act as either enhanced substrates or inhibitors of γ-secretase, which could have therapeutic implications.

Improving Physicochemical Properties: Modifying the peptide to enhance its stability, solubility, or ability to cross cellular membranes for research purposes.

Key strategies in the design of APL1b27 analogs would likely involve:

Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid with alanine to determine the contribution of individual side chains to the peptide's activity.

Truncation Analysis: Synthesizing shorter versions of the peptide from both the N- and C-termini to identify the minimal sequence required for its biological function.

Introduction of Unnatural Amino Acids: Incorporating non-proteinogenic amino acids to introduce novel chemical properties, such as increased resistance to proteolysis or altered conformational preferences.

Systematic Modification and Functional Evaluation of APL1b27 Derivatives

The systematic modification of APL1b27 would be a crucial step in understanding its biological role. This process would involve the chemical synthesis of a library of derivatives, followed by their functional evaluation.

Modification Strategies:

Side-Chain Modification: Altering the functional groups of amino acid side chains to investigate the importance of properties like charge, hydrophobicity, and hydrogen bonding capacity.

Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation or the inclusion of peptide bond isosteres, to alter conformation and stability.

Labeling: Attaching fluorescent or radioactive labels to specific sites on the peptide to enable tracking and quantification in biological assays.

Functional Evaluation:

The functional activity of these derivatives would be assessed using a variety of in vitro and cell-based assays. For APL1b27, these would likely focus on its interaction with γ-secretase. Assays could include:

In Vitro Cleavage Assays: Using purified γ-secretase to determine how modifications affect the rate and site of peptide cleavage.

Cell-Based Reporter Assays: Employing cell lines that express γ-secretase and a reporter system to measure the impact of APL1b27 derivatives on enzyme activity in a cellular context.

Binding Assays: Using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of derivatives to γ-secretase or other potential binding partners.

Elucidation of Pharmacophoric Elements and Key Structural Determinants

A pharmacophore model for APL1b27 would describe the essential three-dimensional arrangement of chemical features required for its biological activity. The elucidation of these pharmacophoric elements would be critical for the rational design of small molecules that could mimic or block the peptide's effects.

The key structural determinants for APL1b27's interaction with γ-secretase are likely to include:

Specific Amino Acid Residues: Certain residues within the APL1b27 sequence are expected to be critical for binding to the active site or allosteric sites of γ-secretase.

Conformational Features: The secondary structure of the peptide, such as the presence of helical or extended conformations, may be crucial for its recognition by the enzyme.

Computational modeling, in conjunction with experimental data from analog studies, would be instrumental in developing a pharmacophore model for APL1b27.

Conformational Analysis and Structural Characterization of APL1b27

Understanding the three-dimensional structure and conformational dynamics of APL1b27 is fundamental to comprehending its function at a molecular level. Due to its nature as a relatively short and likely flexible peptide, a combination of experimental and computational techniques would be necessary for its structural characterization.

Experimental Approaches:

X-ray Crystallography: While challenging for flexible peptides, obtaining a crystal structure of APL1b27, potentially in complex with a binding partner, would provide high-resolution structural information.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of APL1b27 in different environments, such as in aqueous solution or embedded in a lipid bilayer, mimicking a cell membrane.

Structure Prediction Algorithms: Tools like AlphaFold could be employed to generate predictive models of the APL1b27 structure. biorxiv.org

Preclinical in Vitro and Ex Vivo Research Paradigms for Apl1b27 Trifluoroacetate

Disease-Relevant In Vitro Model Systems for APL1b27 Investigation

In vitro (literally "in glass") models are the foundational step in preclinical research. They involve studying cellular processes in a controlled environment outside of a living organism. These systems are crucial for high-throughput screening and for dissecting specific molecular pathways.

Neuroinflammation is a key pathological feature in many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Glial cells, such as microglia and astrocytes, are the primary regulators of the inflammatory response in the CNS. In vitro models for studying the effect of APL1b27 Trifluoroacetate would typically involve challenging these cells with inflammatory stimuli to mimic a disease state.

Microglia and Astrocyte Activation Assays: Microglia, the resident immune cells of the brain, and astrocytes, which support neuronal function, can be activated by various stimuli, leading to the release of inflammatory mediators. A common experimental setup involves the use of lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response in cultured microglia or astrocytes. Researchers would then treat these activated cells with this compound to assess its ability to modulate this response.

Key endpoints in these assays include measuring the levels of pro-inflammatory and anti-inflammatory cytokines. Pro-inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nitric oxide (NO) are often upregulated during neuroinflammation and can be neurotoxic. Conversely, anti-inflammatory cytokines such as interleukin-10 (IL-10) are neuroprotective. The effect of this compound would be quantified by measuring the changes in the secretion of these molecules.

Illustrative Data: The following table represents hypothetical data from an in vitro experiment assessing the effect of this compound on LPS-stimulated microglial cells.

| Treatment Group | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | Nitric Oxide (µM) |

| Vehicle Control | 50.5 ± 5.2 | 25.1 ± 3.0 | 2.1 ± 0.5 |

| LPS (100 ng/mL) | 850.7 ± 45.3 | 450.2 ± 22.1 | 35.8 ± 2.9 |

| LPS + APL1b27 (1 µM) | 425.3 ± 30.1 | 210.5 ± 15.8 | 15.2 ± 1.7 |

| LPS + APL1b27 (10 µM) | 212.1 ± 18.9 | 105.6 ± 10.2 | 7.8 ± 0.9 |

Neuronal Culture Models of Neurodegeneration: To investigate the potential neuroprotective effects of this compound, researchers would use neuronal cell cultures exposed to toxins or conditions that mimic neurodegenerative processes. For example, to model aspects of Alzheimer's disease, neurons can be exposed to aggregated amyloid-beta (Aβ) peptides, which are known to be neurotoxic. The viability of neurons is then assessed after treatment with the investigational compound.

Illustrative Research Findings: A hypothetical study might find that primary cortical neurons treated with Aβ oligomers undergo significant apoptosis (programmed cell death). Co-treatment with this compound could demonstrate a concentration-dependent reduction in neuronal death, suggesting a direct neuroprotective effect.

Ex Vivo Tissue and Organotypic Slice Culture Studies

Ex vivo models, particularly organotypic slice cultures, serve as a bridge between simplified in vitro cell cultures and complex in vivo animal models. These cultures involve maintaining thin slices of brain tissue in a nutrient-rich medium for days or even weeks. This method preserves the three-dimensional architecture and cellular diversity of the brain, including neurons, glia, and their synaptic connections.

Organotypic slice cultures are particularly valuable for studying neurodegenerative diseases because they can be prepared from transgenic animal models that express disease-related proteins. For instance, hippocampal slices from a mouse model of Alzheimer's disease can be used to study the effects of this compound on synaptic function, neuronal survival, and the development of pathology in a more physiologically relevant context.

Advantages of Organotypic Slice Cultures:

Preservation of Cytoarchitecture: The complex network of different cell types is maintained.

Reduced Animal Use: Many slices can be obtained from a single animal, aligning with the "3Rs" principles of animal research (Replacement, Reduction, and Refinement).

Accessibility: Allows for direct pharmacological manipulation and detailed imaging that is not possible in vivo.

Illustrative Data: The table below shows potential results from an organotypic slice culture experiment using brain slices from a tauopathy mouse model. The study could assess the impact of this compound on the accumulation of hyperphosphorylated Tau (pTau), a key pathological hallmark.

| Treatment Group | pTau Levels (% of Control) | Neuronal Viability (% of Control) |

| Wild-Type (Vehicle) | 100 ± 8 | 100 ± 5 |

| Tauopathy Model (Vehicle) | 350 ± 25 | 65 ± 7 |

| Tauopathy Model + APL1b27 | 175 ± 15 | 85 ± 6 |

Integrated Omics and Computational Biology Approaches in Apl1b27 Trifluoroacetate Research

Multi-Omics Data Integration and Systems Biology for APL1b27 Understanding

Network Analysis for APL1b27-Associated Biological Processes

Network analysis is a powerful computational approach used to visualize and analyze the complex interactions within a biological system. nih.govsiam.org In the context of APL1b27 Trifluoroacetate research, network analysis can be used to map the intricate web of molecular interactions that are perturbed by the compound. This approach helps to move beyond the study of single molecules to understanding the functioning of entire biological pathways and modules. nih.govresearchgate.net

By constructing and analyzing protein-protein interaction (PPI) networks, for example, researchers can identify key proteins or "hubs" that are central to the cellular response to this compound. nih.govsiam.org These hubs may represent critical points in signaling pathways that are modulated by the compound and could be potential therapeutic targets. Furthermore, by integrating gene expression data with these networks, it is possible to identify subnetworks of genes that are co-regulated in response to this compound, providing insights into the coordinated cellular processes affected. nih.gov

The table below illustrates a hypothetical network analysis of proteins interacting with a primary target of this compound. The "Degree" represents the number of connections a protein has within the network, and a high degree suggests a potential hub protein. "Betweenness Centrality" measures how often a protein lies on the shortest path between other proteins, indicating its importance in the flow of information within the network.

| Protein | Degree | Betweenness Centrality | Putative Biological Process |

| Protein A | 25 | 0.45 | Signal Transduction |

| Protein B | 18 | 0.32 | Cell Cycle Regulation |

| Protein C | 15 | 0.21 | Apoptosis |

| Protein D | 12 | 0.15 | DNA Repair |

| Protein E | 8 | 0.09 | Metabolism |

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling provide invaluable tools for investigating the properties and interactions of this compound at an atomic level. These methods allow for the simulation of molecular behavior, which can predict how the compound will interact with its biological targets. This in-silico approach can significantly accelerate the drug discovery and development process by prioritizing promising candidates and providing a rationale for their mechanism of action.

Ligand-Receptor Docking and Dynamics Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, in this case, APL1b27) when it binds to a target protein (the receptor). This method is used to understand the binding mode of this compound and to estimate the strength of the interaction. The results of docking studies can reveal key amino acid residues in the receptor's binding site that are crucial for the interaction, providing a basis for the rational design of more potent and selective analogs.

The table below presents hypothetical data from a docking and MD simulation study of APL1b27 with a target receptor. "Docking Score" is a measure of the predicted binding affinity, with more negative values indicating stronger binding. "RMSD (Root Mean Square Deviation)" from MD simulations indicates the stability of the complex, with lower values suggesting a more stable interaction.

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -9.8 | Strong predicted binding affinity |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Important amino acids for binding |

| RMSD of Complex (Å) | 1.2 | High stability of the ligand-receptor complex |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound research, QSAR models can be developed to predict the activity of new, unsynthesized analogs based on their structural features. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the physicochemical, topological, and electronic properties of the molecules. Statistical methods are then used to create a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a powerful tool for guiding the synthesis of new compounds with improved properties. nih.gov

The following table shows a hypothetical set of molecular descriptors and their contribution to a QSAR model for a series of APL1b27 analogs.

| Descriptor | Value for APL1b27 | Coefficient in QSAR Model |

| Molecular Weight | 450.3 g/mol | 0.15 |

| LogP (Lipophilicity) | 3.2 | 0.45 |

| Number of Hydrogen Bond Donors | 2 | -0.20 |

| Number of Hydrogen Bond Acceptors | 5 | 0.30 |

| Polar Surface Area | 85 Ų | -0.10 |

Emerging Research Directions and Future Avenues for Apl1b27 Trifluoroacetate

Development of Novel Research Tools and Probes for APL1b27

Information regarding the development of specific molecular probes, antibodies, or assay systems for APL1b27 Trifluoroacetate is not available in the current body of scientific literature.

Exploration of this compound in New Biological Contexts

There are no published studies detailing the investigation of this compound in any biological systems or its potential applications in new therapeutic areas.

Methodological Innovations in APL1b27 Research

No innovative methodologies or novel research techniques have been reported in connection with the study of this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.